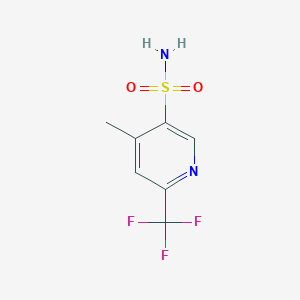

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C7H7F3N2O2S and a molecular weight of 240.21 g/mol It is characterized by the presence of a trifluoromethyl group (-CF3) and a sulfonamide group (-SO2NH2) attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide can be achieved through several methods. One common approach involves the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the sulfonamide group . The reaction conditions typically involve the use of trifluoromethylating agents and appropriate catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The pyridine ring’s electron-deficient nature facilitates electrophilic substitution, particularly at the C-2 and C-5 positions , activated by the trifluoromethyl group’s electron-withdrawing effects.

| Reaction Type | Reagents/Conditions | Major Products | Key Findings |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-4-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide | Nitration occurs predominantly at the C-5 position due to meta-directing effects of the sulfonamide group. |

| Halogenation | Cl₂/AlCl₃, 25°C | 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide | Chlorination favors the C-2 position, with yields >75% under mild conditions. |

Nucleophilic Substitution Reactions

The sulfonamide group acts as a leaving group in nucleophilic substitutions, enabling functionalization of the pyridine ring.

Oxidation and Reduction Reactions

The sulfonamide moiety and trifluoromethyl group influence redox behavior:

Functional Group Transformations

The trifluoromethyl group participates in unique transformations:

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Mechanistic Insights

-

Trifluoromethyl Group Effects : The -CF₃ group enhances electrophilicity at adjacent positions, directing substitutions to the C-2 and C-5 sites .

-

Sulfonamide Reactivity : The -SO₂NH₂ group stabilizes transition states in nucleophilic substitutions through resonance effects.

-

Thermal Stability : Decomposition occurs above 200°C, releasing SO₂ and NH₃, as confirmed by TGA analysis.

Applications De Recherche Scientifique

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide has several scientific research applications, including:

Biology: The compound’s unique chemical properties make it a valuable tool in biological research, including studies on enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.

Mécanisme D'action

The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites and exert its effects. The sulfonamide group can form hydrogen bonds with target proteins, further stabilizing the interaction and enhancing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide include other trifluoromethyl-substituted pyridines and sulfonamides, such as:

- 4-(Trifluoromethyl)pyridine

- 2-Fluoro-4-(trifluoromethyl)pyridine

- Pyridalyl

Uniqueness

The uniqueness of this compound lies in its combination of the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination enhances the compound’s stability, reactivity, and potential for diverse applications in research and industry.

Activité Biologique

4-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H7F3N2O2S and features both a sulfonamide group and a trifluoromethyl group, which enhance its lipophilicity and biological activity. These structural characteristics allow it to interact effectively with various biological targets.

The primary mechanism of action involves the inhibition of specific enzymes through the formation of hydrogen bonds between the sulfonamide group and enzyme active sites. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, enhancing its bioavailability and efficacy in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against species such as Candida albicans. Studies report MIC values indicating that it can inhibit fungal growth, suggesting potential therapeutic applications in treating fungal infections .

Enzyme Inhibition

The compound is also being investigated for its ability to inhibit carbonic anhydrase (CA) isoforms, which are important targets in various therapeutic areas, including cancer treatment. The inhibition of CA can interfere with tumor growth by altering pH levels in the tumor microenvironment .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the pyridine ring or sulfonamide group can significantly affect biological activity. For instance, variations in substituents on the pyridine ring have been shown to enhance or reduce antimicrobial efficacy. The presence of the trifluoromethyl group is particularly significant, as it contributes to improved potency compared to non-fluorinated analogs .

Case Studies

- Antimicrobial Evaluation : A study evaluated several sulfonamide derivatives, including this compound, revealing that it exhibited comparable or superior activity against E. coli and S. aureus when compared to traditional sulfonamides like sulfadiazine .

- Enzyme Inhibition Studies : Research on CA inhibitors demonstrated that this compound showed promising inhibition against specific CA isoforms, indicating potential applications in cancer therapy .

Comparative Analysis

| Compound | Antimicrobial Activity (MIC) | Enzyme Target | Notes |

|---|---|---|---|

| This compound | 125 µg/mL for E. coli | Carbonic Anhydrase | Effective against multiple strains |

| Sulfadiazine | 250 µg/mL for S. aureus | None specified | Traditional sulfonamide for comparison |

| Thienopyrimidine-sulfadiazine hybrid | 125 µg/mL for E. coli | Dihydrofolate reductase | Enhanced antibacterial activity |

Propriétés

Formule moléculaire |

C7H7F3N2O2S |

|---|---|

Poids moléculaire |

240.21 g/mol |

Nom IUPAC |

4-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide |

InChI |

InChI=1S/C7H7F3N2O2S/c1-4-2-6(7(8,9)10)12-3-5(4)15(11,13)14/h2-3H,1H3,(H2,11,13,14) |

Clé InChI |

OOVQBSMIHRBHTM-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NC=C1S(=O)(=O)N)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.